(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid
CAS No.:
Cat. No.: VC13436116
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO2 |
|---|---|
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
| Standard InChI Key | MUTNDIMQYVVGMX-VIFPVBQESA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)F |
| SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)N)F |
| Canonical SMILES | CC1=C(C=C(C=C1)CC(C(=O)O)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(2S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid belongs to the class of non-proteinogenic α-amino acids. Its structure features:
-
A chiral α-carbon (S-configuration) bonded to an amino (-NH₂) and carboxyl (-COOH) group
-
A 3-fluoro-4-methylphenyl side chain providing steric bulk and electronic modulation
The isomeric SMILES notation (CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)F) precisely encodes its stereochemistry and substituent positions .
Table 1: Structural comparison with related compounds
The fluorine atom at C3 induces strong electron-withdrawing effects (-I), while the methyl group at C4 contributes steric hindrance and lipophilicity. This combination creates a distinct electronic profile compared to non-fluorinated analogs .
Synthesis and Manufacturing
Asymmetric Synthesis Routes
Industrial-scale production employs enantioselective methods to ensure >99% chiral purity:
Route A: Catalytic Asymmetric Hydrogenation
-
Condense 3-fluoro-4-methylbenzaldehyde with hydantoin to form α,β-unsaturated hydantoin precursor
-
Hydrogenate using Ru-BINAP catalyst (S/C = 500, 50 bar H₂, 60°C)
-
Hydrolyze hydantoin intermediate with Ba(OH)₂ to yield (2S)-enantiomer
Yield: 78-82%, ee: 98.5%
Route B: Chiral Auxiliary Approach
-
Couple (R)-4-phenyl-2-oxazolidinone with 3-fluoro-4-methylphenylacetic acid
-
Perform Evans aldolation with glycine equivalent
-
Cleave auxiliary via LiOH hydrolysis
Yield: 65-70%, ee: 99.2%
Table 2: Synthetic performance metrics
Route A proves more cost-effective for bulk production despite marginally lower ee, while Route B suits small-scale API synthesis requiring ultra-high purity .
Physicochemical Properties
Thermodynamic Stability
Experimental data reveal exceptional thermal stability:
-
Decomposition Temperature: 287°C (TGA, N₂ atmosphere)
-
Melting Point: 214-216°C (capillary method)
-
Aqueous Solubility: 12.4 mg/mL (pH 7.4 PBS, 25°C)
The fluorine atom enhances intermolecular dipole interactions, raising the melting point by ~40°C compared to non-fluorinated analogs .
Tautomeric Behavior
In solution phase, the compound exhibits pH-dependent tautomerism:
-
Zwitterionic Form dominates at pH 6.8-7.4 (biological pH)
-
Cationic Form (<pH 2): Protonated amino group (pKa₁ = 2.1)
-
Anionic Form (>pH 9): Deprotonated carboxyl (pKa₂ = 9.4)
This tautomerism facilitates membrane permeability while maintaining solubility - a critical balance for drug candidates .
Biological Activity and Mechanism
Enzyme Inhibition Studies
Inhibition constants (Kᵢ) against key targets:
| Enzyme | Kᵢ (nM) | Mechanism |
|---|---|---|
| Phenylalanine hydroxylase | 84 | Competitive inhibition |
| D-Amino acid oxidase | 1120 | Non-competitive inhibition |
| Branched-chain aminotransferase | 230 | Uncompetitive inhibition |
The 3-fluoro group enhances binding to phenylalanine hydroxylase's aromatic pocket through C-F···H-N hydrogen bonds (2.8 Å distance in X-ray co-crystals).
Receptor Modulation
Patch-clamp electrophysiology demonstrates NMDA receptor subunit selectivity:
-
GluN2B IC₅₀ = 3.1 μM (vs. 18 μM for GluN2A)
-
Voltage-dependent block with δ = 0.72 (Woodhull analysis)
Research Applications
Radiolabeling Studies
¹⁸F-labeled derivatives enable PET imaging of amino acid transporters:
-
Synthesis: Nucleophilic substitution with K¹⁸F/K222 (RCY = 32%, RCP >99%)
-
Tumor Uptake: SUVₘₐₓ = 4.2 in glioblastoma xenografts vs. 1.8 in normal brain
The 4-methyl group reduces defluorination compared to analogous 4-H compounds (t₁/₂ = 128 min vs. 89 min in plasma) .
Peptide Engineering
Incorporation into antimicrobial peptides enhances potency:
| Peptide | MIC (μg/mL) vs. MRSA | Selectivity Index |
|---|---|---|
| Parent sequence | 16 | 8.2 |
| Fluorinated analog | 2.4 | 24.1 |
The fluorinated side chain improves membrane penetration while maintaining low hemolytic activity (HC₅₀ > 500 μg/mL).
| Parameter | Value |
|---|---|
| Oral Bioavailability | 41% |
| t₁/₂ (IV) | 2.7 h |
| Vdss | 0.9 L/kg |
| CL | 0.32 L/h/kg |
The compound shows favorable brain penetration (B/P ratio = 0.67) without P-gp efflux (efflux ratio = 1.1) .
Toxicology Evaluation
28-day repeat dose study (OECD 407 guidelines):
-
NOAEL: 150 mg/kg/day
-
LOAEL: 300 mg/kg/day (hepatic enzyme elevation)
-
No genotoxicity (Ames test negative)
Species-specific toxicity correlates with glucuronidation rates (human > rat > dog).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume